N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-16-7-3-4-10-20(16)25-21(14-28)27(30-22-11-6-12-23(32)26(22)25)34-15-24(33)29-19-9-5-8-18(13-19)17(2)31/h3-5,7-10,13,25,30H,6,11-12,15H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMODFQXCVPYXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the cyano, hydroxy, and methylphenyl groups. The final steps involve the acetylation of the phenyl ring and the formation of the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under specific conditions:
-
Amide bond cleavage : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis converts the acetamide group into acetic acid derivatives and releases the corresponding amine.
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Cyano group hydration : Under strongly acidic conditions (H₂SO₄), the nitrile group may hydrolyze to a carboxylic acid via an intermediate amide stage.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 4–6 hrs | 3-Acetylphenylamine + 2-mercapto-hexahydroquinoline carboxylic acid |
| Nitrile hydration | Conc. H₂SO₄, 60°C, 2 hrs | Carboxamide intermediate → Carboxylic acid derivative |
Oxidation-Reduction Pathways
The sulfanyl (-S-) bridge and acetyl group are redox-active sites:
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Sulfide oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom to sulfoxide (-SO-) or sulfone (-SO₂-).
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Ketone reduction : The acetyl group on the phenyl ring can be reduced to a hydroxyl group using NaBH₄/CeCl₃ or LiAlH₄.
| Oxidation Target | Reagents | Product |
|---|---|---|
| Sulfanyl group | 30% H₂O₂, RT, 1 hr | Sulfoxide derivative (confirmed by ¹H-NMR δ 2.8–3.1 ppm) |
| Acetyl group | NaBH₄/CeCl₃, MeOH, 0°C | Secondary alcohol (observed via IR loss of C=O at 1680 cm⁻¹) |
Nucleophilic Substitution at Sulfur
The sulfanyl group participates in nucleophilic displacements:
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Thiol exchange : Reacts with alkyl halides (e.g., ethyl iodide) or thiols in basic media (K₂CO₃/DMF) to form new sulfur-containing derivatives .
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Cross-coupling : Pd-catalyzed reactions with aryl boronic acids enable Suzuki-type couplings at the sulfur site.
Cyclization Reactions
Thermal or acid-catalyzed cyclization forms fused heterocycles:
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Intramolecular cyclocondensation : Heating in toluene with p-TsOH yields tricyclic systems via amide nitrogen attack on the acetyl carbonyl.
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Thienoquinoline formation : Reaction with thiourea derivatives under basic conditions generates sulfur-nitrogen fused rings .
Biological Activity-Linked Reactivity
The compound interacts with biological targets through reversible covalent modifications:
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Thiol-disulfide exchange : Reacts with cysteine residues in enzymes (e.g., kinases), forming transient disulfide bonds that inhibit activity (IC₅₀ = 0.8 μM in EGFR kinase assay).
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Michael addition : The α,β-unsaturated ketone in the hexahydroquinoline core undergoes conjugate addition with cellular thiols like glutathione.
Stability Under Physiological Conditions
Key degradation pathways (pH 7.4, 37°C):
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Hydrolytic instability : 15% degradation over 24 hrs via amide bond cleavage (HPLC monitoring).
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Photooxidation : Exposure to UV light (λ = 254 nm) accelerates sulfone formation (t₁/₂ = 45 min).
This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science. Controlled functionalization of its sulfanyl, cyano, and acetyl groups enables tailored modifications for target-specific applications .
Scientific Research Applications
Anticancer Applications
Research indicates that N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Applications
Beyond its anticancer properties, this compound also shows promise in neuropharmacology. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective effects. The presence of specific functional groups enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions that utilize commercially available reagents. The structural confirmation is achieved through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), ensuring the integrity and purity of the final product .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Antitumor Efficacy : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of cancer cell lines using established protocols. Results demonstrated significant growth inhibition across multiple lines .
- Neuroprotective Effects : Research exploring the neuropharmacological aspects indicated that this compound could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Analysis of Structural Modifications and Implications
Core Heterocycle Variations
- Hexahydroquinolinone vs. In contrast, thiazolidinone () and oxadiazole () cores prioritize planar aromaticity, which may enhance π-π stacking interactions but reduce solubility .
- Tetrahydrofuran-Sulfamoyl Hybrids (): These derivatives lack the fused bicyclic system of hexahydroquinolinone but incorporate sulfamoyl groups, which are critical for targeting sulfhydryl-containing enzymes .
Substituent Effects
- Aromatic Substituents :
The 2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the trifluoromethylphenyl group in its analog (), which could improve metabolic stability but reduce bioavailability due to increased steric bulk . - This differs from the N-(2-methylphenyl) group in , which relies on hydrophobic interactions .
Research Findings and Gaps
- Computational Modeling : Tools like SHELXL () could refine the target compound’s crystal structure to predict binding modes and stability .
Biological Activity
N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its biological activity based on available research findings, including antimicrobial and anticancer properties.
The molecular formula of this compound is with a molecular weight of 471.58 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the hexahydroquinoline structure exhibit significant antimicrobial properties. A study comparing various derivatives noted that those with specific substitutions on the quinoline ring showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | E. coli | 50 µg/mL |
| 10a | P. aeruginosa | 30 µg/mL |
| 10a | C. albicans | 40 µg/mL |
The compound demonstrated effective inhibition against E. coli and P. aeruginosa, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example:
- Cell Line Studies : In vitro studies assessed the effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Results indicated that the compound exhibited cytotoxic effects with IC50 values in the micromolar range.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Case Studies and Research Findings
A notable case study involved the synthesis and testing of various analogues of hexahydroquinoline derivatives. The findings highlighted that modifications to the substituents on the phenyl rings significantly influenced their biological activity:
| Analogue | Activity Type | Observed Effect |
|---|---|---|
| 7c | Anticancer | Potent against MCF-7 and MDA-MB-468 |
| 9c | Antimicrobial | Effective against E. coli |
These studies underscore the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the critical steps in synthesizing N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide?
Answer: Synthesis typically involves:
- Stepwise functionalization : Sequential introduction of the cyano, sulfanyl, and acetamide groups via nucleophilic substitution or coupling reactions .
- Optimized reaction conditions : Use of sodium hydride as a base in dimethylformamide (DMF) for thioether bond formation, and palladium catalysts for cross-coupling steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization (solvent: ethanol/water) .
Q. How is the molecular structure of this compound confirmed experimentally?
Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) to resolve the hexahydroquinoline core and acetamide orientation .
- Spectroscopic methods :
- NMR : and NMR to confirm substituent integration (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
- IR spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 2200 cm (C≡N stretch) .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The sulfanyl-acetamide moiety shows strong hydrogen bonding with catalytic residues .
- QSAR modeling : Regression analysis of substituent effects (e.g., 2-methylphenyl vs. 4-methoxyphenyl) on IC values .
- MD simulations : 100-ns trajectories to assess binding stability in aqueous environments (AMBER force field) .
Q. How can contradictions in reported bioactivity data be resolved?
Answer:
- Systematic validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC may arise from differences in cell lines (HEK293 vs. HeLa) .
- Structural analogs : Compare with derivatives (e.g., N-(3-fluorophenyl) analogs) to isolate substituent-specific effects .
Q. What methodologies optimize the compound’s reaction mechanisms for scale-up?
Answer:
- Flow chemistry : Continuous synthesis using microreactors to enhance heat/mass transfer during exothermic steps (e.g., sulfanyl group introduction) .
- Design of Experiments (DoE) : Taguchi orthogonal arrays to prioritize factors (temperature, solvent polarity, catalyst loading) affecting yield .
- In situ monitoring : Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How does the hexahydroquinoline core influence conformational stability?
Answer:
- Cyclic voltammetry : Redox behavior indicates electron-withdrawing groups (cyano) stabilize the chair conformation of the hexahydroquinoline ring .
- DFT calculations : B3LYP/6-31G(d) level analysis shows a 5.3 kcal/mol energy barrier for ring puckering, favoring the bioactive conformation .
Q. What experimental approaches validate the compound’s metabolic stability?
Answer:
- Microsomal assays : Incubation with human liver microsomes (HLM) to measure half-life (t). For this compound, t = 45 min (CYP3A4-mediated oxidation) .
- LC-MS/MS : Identify metabolites (e.g., hydroxylation at the 5-oxo position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
